Dexketoprofen-d3 (trometamol)

Description

Significance of Deuterated Analogs in Modern Pharmaceutical Research

Deuterated analogs are small molecule drugs where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. wikipedia.org This subtle structural change, which doubles the mass of the hydrogen atom, can have profound effects on the compound's metabolic fate without altering its fundamental chemical structure, physical properties, or biological activity. ontosight.aiportico.org The primary driver of these effects is the kinetic isotope effect (KIE). portico.orgnih.gov

The bond between carbon and deuterium (C-D) is stronger and more stable than the carbon-hydrogen (C-H) bond. scirp.orgdovepress.com Consequently, it requires more energy to break. dovepress.com In drug metabolism, many processes, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as a rate-determining step. nih.govnih.govplos.org By strategically placing deuterium at these metabolic "soft spots," the rate of metabolism can be significantly slowed. scirp.orgnih.gov

This moderation of metabolic processes can lead to several advantageous pharmacokinetic properties:

Prolonged Half-life: Slower metabolism results in the drug remaining in the body for a longer period. wikipedia.org

Reduced Formation of Metabolites: Deuteration can decrease the production of certain metabolites, which may be desirable if those metabolites are toxic or inactive. bioscientia.deresearchgate.net

Improved Safety and Tolerability: By altering metabolism, it's possible to achieve a better safety profile. researchgate.netnih.gov

The first deuterated drug, deutetrabenazine, was approved by the U.S. Food and Drug Administration (FDA) in 2017, validating this approach as a viable strategy in drug development. scirp.orgnih.govbioscientia.de Beyond creating new therapeutic agents, deuterated compounds are invaluable tools in research, particularly as internal standards in analytical chemistry. clearsynth.comacs.org

Overview of Dexketoprofen (B22426) and its S-Enantiomeric Form for Preclinical Investigation

Dexketoprofen is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. researchgate.net It is the S(+)-enantiomer of the racemic compound ketoprofen (B1673614). nih.gov The therapeutic activity of ketoprofen resides almost exclusively in this S-enantiomer, while the R(-)-enantiomer is largely inactive. nih.govunipi.it The development and marketing of the single, active S-enantiomer represent a strategy to provide the therapeutic effect while potentially reducing the metabolic load and adverse effects associated with the full racemic mixture. nih.gov

In preclinical animal studies, the anti-inflammatory and analgesic potency of dexketoprofen has been shown to be equivalent to that of twice the dose of racemic ketoprofen. nih.gov Studies in rats have also indicated that dexketoprofen may have a better gastric tolerance profile compared to the racemic form. nih.gov In humans, dexketoprofen demonstrates rapid absorption and does not undergo bioinversion to the R(-)-enantiomer. nih.gov These characteristics make dexketoprofen a well-defined entity for preclinical investigations into pain and inflammation mechanisms. researchgate.nettandfonline.com

Rationale for Deuterium Labeling (d3) of Dexketoprofen for Specialized Research Applications

The compound Dexketoprofen-d3 is a deuterated analog of dexketoprofen, specifically labeled with three deuterium atoms. medchemexpress.com This labeling is not intended to create a new therapeutic agent with modified pharmacokinetics in the manner of drugs like deutetrabenazine. Instead, its primary role is to serve as a specialized tool in analytical and metabolic research. clearsynth.commedchemexpress.com

The principal application for Dexketoprofen-d3 is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis, particularly in studies using mass spectrometry (MS). clearsynth.comacs.orgscioninstruments.com In quantitative bioanalysis, an internal standard is a compound added in a known amount to samples to correct for variability during sample processing and instrumental analysis. scispace.comnih.gov

A SIL-IS is the ideal type of internal standard because it is chemically almost identical to the analyte (the substance being measured), but has a different mass due to the isotopic label. scioninstruments.com This allows it to be distinguished by the mass spectrometer. The advantages of using Dexketoprofen-d3 as an internal standard for dexketoprofen quantification include:

High Accuracy and Precision: It closely mimics the behavior of the non-deuterated dexketoprofen during extraction, chromatography, and ionization, thereby correcting for variations more accurately than a structurally different standard. clearsynth.comscispace.com

Compensation for Matrix Effects: In complex biological samples like plasma or urine, other molecules can interfere with the ionization of the analyte, a phenomenon known as the matrix effect. As the SIL-IS is affected by the matrix in the same way as the analyte, its use allows for reliable correction. clearsynth.com

Method Validation: It is crucial for the rigorous validation of analytical methods to ensure they are robust and reliable. clearsynth.com

The "d3" designation typically signifies the replacement of three hydrogen atoms in a methyl group. By using Dexketoprofen-d3 in metabolic studies, researchers can also investigate the metabolic fate of specific parts of the molecule with high precision. acs.org

Role of Trometamol Salt Formation in Enhancing Research Utility

Dexketoprofen is often formulated as a trometamol (also known as tromethamine or Tris) salt. nih.govnih.gov Trometamol is an organic amine buffer that is used as a pharmaceutical excipient to form salts with acidic drugs. midas-pharma.comwikipedia.org Like many drugs in the arylpropionic acid class, dexketoprofen is a weak acid with low water solubility. mdpi.com

The formation of the dexketoprofen trometamol salt significantly enhances its research utility by improving its physicochemical properties. nih.govnih.gov The primary benefits include:

Increased Aqueous Solubility: The trometamol salt of dexketoprofen is much more water-soluble than the free acid form. nih.gov This is highly advantageous for preparing stock solutions and formulations for in vitro and in vivo preclinical research. indexcopernicus.compharmj.org.ua

Enhanced Dissolution Rate: Improved solubility leads to a faster dissolution rate, which can facilitate more rapid and complete absorption in animal studies. mdpi.com

Improved Bioavailability: By increasing solubility and dissolution, the trometamol salt can lead to higher and more consistent oral bioavailability compared to the free acid. mdpi.com

pH Buffering and Stability: Trometamol is a biological buffer, which can help stabilize the pH of formulations. midas-pharma.combiospectra.us

These properties ensure that when Dexketoprofen-d3 (trometamol) is used in research, particularly as an internal standard, it has solubility and dissolution characteristics that are consistent with the therapeutic form of the drug, dexketoprofen trometamol. This consistency is critical for accurate and reproducible results in bioanalytical assays. nih.govnih.gov

Data Tables

| Analytical Standard | Used as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis. acs.orgscioninstruments.com | Provides high accuracy and precision in measuring drug concentrations in biological samples. clearsynth.comscispace.com |

Table 2: Characteristics of Dexketoprofen and its Trometamol Salt

| Compound | Form | Key Characteristics | Research Utility |

|---|---|---|---|

| Dexketoprofen | S(+)-enantiomer of Ketoprofen (free acid) | Active therapeutic moiety; low water solubility. nih.govunipi.itmdpi.com | The target analyte in preclinical and clinical pharmacokinetic studies. researchgate.net |

| Dexketoprofen Trometamol | Salt form with Tromethamine | High water solubility, rapid dissolution, enhanced absorption and bioavailability. nih.govnih.govmdpi.com | The clinically relevant form; provides faster onset of action. Its properties facilitate easier formulation for research. nih.gov |

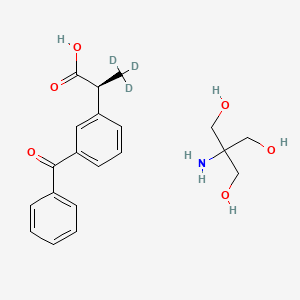

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H25NO6 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoic acid |

InChI |

InChI=1S/C16H14O3.C4H11NO3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;5-4(1-6,2-7)3-8/h2-11H,1H3,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1/i1D3; |

InChI Key |

QUZMDHVOUNDEKW-SNOXFQHYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation of Dexketoprofen D3 Trometamol

Strategies for Stereoselective Deuterium (B1214612) Introduction into the Dexketoprofen (B22426) Core Structure

The synthesis of Dexketoprofen-d3 requires the stereoselective construction of a chiral center at the C-2 position of the propanoic acid chain, ensuring the desired (S)-configuration, along with the specific introduction of a trideuteromethyl (-CD₃) group. The key is to control the stereochemistry, as the biological activity of ketoprofen (B1673614) resides almost exclusively in the (S)-enantiomer, known as dexketoprofen. nih.govnih.gov

A primary strategy does not involve the direct stereoselective deuteration of a pre-existing methyl group, but rather the stereoselective synthesis of a suitable precursor to which a deuterated methyl group is attached. A plausible approach is based on established methods for the synthesis of profens. This can involve an asymmetric synthesis where the chiral center is established early, followed by the introduction of the deuterated moiety.

One potential pathway begins with a prochiral ketone, such as 3-benzoylacetophenone. Asymmetric hydrogenation of the ketone can produce a chiral alcohol with the desired (S)-configuration. This alcohol can then be converted into a suitable leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic substitution with a deuterated methylating agent, such as that derived from d3-methyl magnesium iodide or a similar organometallic reagent, would install the -CD₃ group.

Alternatively, strategies involving chiral auxiliaries could be employed. An achiral 3-benzoylphenylacetic acid derivative could be attached to a chiral auxiliary, which directs the diastereoselective methylation of the α-carbon using a deuterated methyl source (e.g., iodomethane-d3). google.com Subsequent cleavage of the auxiliary would yield the desired (S)-enantiomer of dexketoprofen-d3.

More advanced methods for precision deuteration, such as the titanocene(III)-catalyzed ring-opening of epoxides, have been used to create deuterated precursors for related NSAIDs like ibuprofen (B1674241). advancedsciencenews.com A similar strategy could be adapted for dexketoprofen, where a stereoselectively formed epoxide ring is opened with a deuterium source to establish the labeled chiral center. advancedsciencenews.com

Synthesis of Dexketoprofen-d3 Intermediates and Precursors

The synthesis of Dexketoprofen-d3 hinges on the preparation of the key intermediate, (S)-2-(3-benzoylphenyl)propanoic-3,3,3-d3 acid. A common industrial route to non-deuterated dexketoprofen involves the resolution of racemic ketoprofen. google.com However, for a labeled compound, a de novo synthesis is more direct.

A representative synthetic sequence could be as follows:

Preparation of a Precursor Ketone: The synthesis would likely start from 3-benzoylacetophenone.

Asymmetric Synthesis: An asymmetric Darzens reaction could be employed, reacting the starting ketone with a chiral glycidic ester to build the core structure with the correct stereochemistry, as has been explored for non-deuterated intermediates. google.com

Introduction of the Deuterated Moiety: A more direct approach involves the methylation of a precursor. For instance, (3-benzoylphenyl)acetonitrile can be deprotonated to form a carbanion, which is then alkylated with iodomethane-d3 (B117434) (CD₃I). This introduces the required labeled methyl group.

Hydrolysis: The resulting deuterated nitrile, 2-(3-benzoylphenyl)-propanenitrile-d3, is then hydrolyzed under acidic or basic conditions to yield racemic ketoprofen-d3 (B123896).

Chiral Resolution: The racemic ketoprofen-d3 is then resolved to isolate the desired (S)-enantiomer, Dexketoprofen-d3. This is often achieved by forming diastereomeric salts with a chiral amine, such as (S)-(-)-α-phenylethylamine, followed by fractional crystallization and subsequent liberation of the pure enantiomeric acid.

| Step | Key Reagent/Intermediate | Purpose |

| 1 | (3-Benzoylphenyl)acetonitrile | Starting material containing the core phenylpropanoic structure. |

| 2 | Iodomethane-d3 (CD₃I) | Deuterated reagent for introducing the -CD₃ group. google.com |

| 3 | Racemic Ketoprofen-d3 | Intermediate product after methylation and hydrolysis. |

| 4 | Chiral Resolving Agent (e.g., (S)-α-phenylethylamine) | To separate the (S) and (R) enantiomers. |

| 5 | (S)-2-(3-benzoylphenyl)propanoic-3,3,3-d3 acid | The final active pharmaceutical ingredient precursor. |

Chemical Derivatization to Dexketoprofen-d3 Trometamol Salt

The conversion of the free acid, Dexketoprofen-d3, into its trometamol (also known as tromethamine) salt enhances its solubility and allows for faster absorption. This is a standard acid-base reaction.

The procedure, adapted from methods for the non-deuterated compound, involves dissolving Dexketoprofen-d3 in a suitable organic solvent system. google.comgoogle.com A mixture of anhydrous ethanol (B145695) and ethyl acetate (B1210297) is commonly used. google.comgoogle.com An equimolar amount of tromethamine (2-amino-2-(hydroxymethyl)propane-1,3-diol) is then added to the solution. The mixture is typically stirred, and sometimes heated to reflux, to ensure complete reaction and salt formation. google.com Upon cooling, the Dexketoprofen-d3 trometamol salt crystallizes out of the solution. The resulting solid is collected by filtration, washed with a cold solvent mixture to remove any unreacted starting materials, and then dried to yield the final product. google.com

Analytical Techniques for Verifying Isotopic Purity and Regioselectivity

Confirming the successful synthesis of Dexketoprofen-d3 (trometamol) requires rigorous analytical verification to ensure that the deuterium atoms are incorporated at the correct position (regioselectivity) and to quantify the percentage of deuterated molecules versus non-deuterated ones (isotopic purity). rsc.org

NMR spectroscopy is a primary tool for confirming the structure and isotopic labeling of the synthesized compound. rsc.org

¹H NMR (Proton NMR): In a ¹H NMR spectrum of non-deuterated dexketoprofen, the methyl protons (-CH₃) would appear as a characteristic doublet signal. For successfully synthesized Dexketoprofen-d3, this signal would be absent or significantly diminished, directly confirming the replacement of protons with deuterium at the methyl position. The integration of the remaining proton signals in the molecule can be compared against a known internal standard to quantify the level of deuteration. researchgate.net

²H NMR (Deuterium NMR): A ²H NMR spectrum would show a signal at the chemical shift corresponding to the methyl group, confirming the presence and chemical environment of the incorporated deuterium.

¹³C NMR (Carbon NMR): The carbon atom of the -CD₃ group will exhibit a multiplet signal due to coupling with the three deuterium nuclei (spin I=1), which contrasts with the quartet signal seen for a -CH₃ group in a proton-coupled ¹³C spectrum.

| Technique | Expected Observation for Dexketoprofen-d3 | Information Gained |

| ¹H NMR | Absence/reduction of the methyl proton signal. | Confirms regioselective deuteration at the methyl position. |

| ²H NMR | Presence of a signal at the methyl group's chemical shift. | Confirms deuterium incorporation. |

| ¹³C NMR | A multiplet signal for the methyl carbon. | Verifies the C-D bonds and confirms the location of deuteration. |

Mass spectrometry (MS) is essential for confirming the molecular weight change due to deuteration and for precisely determining isotopic purity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is widely used for the quantification of dexketoprofen in biological samples, often using Ketoprofen-d3 as an internal standard. isca.menih.gov The parent ion of Dexketoprofen-d3 would have a mass-to-charge ratio (m/z) of 258.3, which is three mass units higher than the non-deuterated dexketoprofen (m/z 255.2). The fragmentation pattern can also be monitored; for example, a common transition monitored for ketoprofen-d3 is m/z 258 → 212. nih.govspringermedizin.de

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of elemental composition. nih.gov It is particularly valuable for assessing isotopic purity by analyzing the relative abundances of the different isotopologues (e.g., d₀, d₁, d₂, d₃). By comparing the measured isotopic distribution to the theoretical distribution for a given level of enrichment, the isotopic purity can be accurately calculated. rsc.orgresearchgate.net

| Parameter | Non-Deuterated Dexketoprofen | Dexketoprofen-d3 | Reference |

| Molecular Formula | C₁₆H₁₄O₃ | C₁₆H₁₁D₃O₃ | alentris.org |

| Molecular Weight | 254.28 g/mol | 257.30 g/mol | alentris.org |

| [M+H]⁺ (m/z) | 255.2 | 258.2 | nih.gov |

| MS/MS Transition (m/z) | 255 → 209 | 258 → 212 | nih.govspringermedizin.de |

Advanced Analytical Methodologies for Dexketoprofen D3 Trometamol Quantification and Characterization

Chromatographic Separation and Detection Techniques for Metabolite Profiling (excluding human data)

The metabolic profiling of Dexketoprofen-d3 (trometamol) in non-human biological matrices, such as those from preclinical animal studies, relies on advanced high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) systems coupled with mass spectrometry (MS). These techniques provide the necessary sensitivity and selectivity to separate, identify, and quantify the parent compound and its metabolites. The primary metabolic pathway for dexketoprofen (B22426) is glucuronidation, making glucuronide conjugates the principal target analytes in metabolite profiling studies. frontiersin.org

Methodologies are typically developed and validated for various matrices, including rodent plasma, urine, and tissue homogenates. These methods are designed to resolve dexketoprofen from its metabolites and endogenous matrix components that could cause interference.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone for quantifying dexketoprofen and its metabolites due to its superior specificity and sensitivity. An LC-MS/MS-based metabolomics approach is a powerful tool for biomarker discovery in experimental animal models. researchgate.net The chromatographic separation is generally achieved using reversed-phase columns, which are effective for retaining and separating moderately polar compounds like dexketoprofen and its metabolites.

A typical UPLC-MS/MS system for analyzing samples from in vivo rat studies would involve protein precipitation or liquid-liquid extraction to prepare the plasma samples, followed by chromatographic separation and detection. nih.govresearchgate.net The use of a deuterated internal standard, such as Dexketoprofen-d3, is standard practice to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and injection.

Below are representative parameters for a UPLC-MS/MS method adapted for the analysis of dexketoprofen and its potential metabolites in rat plasma.

Table 1: Example UPLC Parameters for Metabolite Separation in Rat Plasma

| Parameter | Value/Description |

| System | Waters Acquity UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 0.3 - 0.5 mL/min nih.gov |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 10 µL |

The mass spectrometer, typically a triple quadrupole instrument, is operated in Multiple Reaction Monitoring (MRM) mode to provide high selectivity and sensitivity. Ionization is usually achieved with an electrospray ionization (ESI) source, often in negative ion mode for acidic compounds like dexketoprofen.

Table 2: Example Mass Spectrometry Parameters for Detection

| Parameter | Value/Description |

| Ion Source | Electrospray Ionization (ESI), Negative Mode nih.gov |

| Ion Source Temp. | 500 °C |

| Ion Spray Voltage | -4500 V |

| MRM Transition (Parent) | Dexketoprofen: m/z 253.1 → 209.1 nih.gov |

| MRM Transition (IS) | Dexketoprofen-d3: m/z 256.1 → 212.1 (Hypothetical) |

| MRM Transition (Metabolite) | Acyl-glucuronide: m/z 429.2 → 253.1 (Hypothetical) |

| Collision Gas | Nitrogen |

Metabolite Identification with High-Resolution Mass Spectrometry

For the identification of unknown metabolites from in vitro studies (e.g., liver microsomes) or in vivo animal experiments, high-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF) are employed. frontiersin.org A UPLC-Q-TOF-MS/MS analysis can provide accurate mass measurements of both precursor and product ions, enabling the determination of elemental compositions for the parent drug and its metabolites. frontiersin.org This technique is instrumental in characterizing metabolic pathways such as hydroxylation, oxidation, and glucuronide conjugation in preclinical species. The data generated from these animal model studies are critical for understanding the drug's disposition and metabolic fate before any potential clinical development. researchgate.net

Pharmacokinetic Investigations in Preclinical Models and in Vitro Systems for Dexketoprofen D3 Trometamol

Comparative Metabolic Fate of Dexketoprofen-d3 versus Non-Deuterated Dexketoprofen (B22426)

The metabolic fate of a drug is a critical determinant of its efficacy and duration of action. For dexketoprofen, the primary route of metabolism is phase II conjugation, specifically glucuronidation, with a smaller contribution from phase I oxidation mediated by cytochrome P450 (CYP) enzymes. The introduction of deuterium (B1214612) into the dexketoprofen molecule could potentially alter this metabolic pathway.

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays using liver microsomes or hepatocytes are standard methods to predict the in vivo clearance of a drug. Liver microsomes contain a high concentration of CYP enzymes, making them suitable for studying phase I metabolism. Hepatocytes, on the other hand, contain both phase I and phase II enzymes, providing a more complete picture of hepatic metabolism.

Table 1: Hypothetical Comparative In Vitro Metabolic Stability Data

| Compound | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Dexketoprofen | Human Liver Microsomes | Data not available | Data not available |

| Dexketoprofen-d3 | Human Liver Microsomes | Data not available | Data not available |

| Dexketoprofen | Human Hepatocytes | Data not available | Data not available |

This table is for illustrative purposes only, as specific experimental data for Dexketoprofen-d3 is not currently available in published literature.

Enzymatic Pathways Involved in Dexketoprofen-d3 Biotransformation

The biotransformation of non-deuterated ketoprofen (B1673614), the racemic mixture from which dexketoprofen is derived, is primarily carried out by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7, UGT2B4, and UGT1A3. A minor metabolic pathway involves hydroxylation by CYP2C9.

For Dexketoprofen-d3, it is anticipated that glucuronidation would remain the major metabolic pathway. The effect of deuteration on UGT-mediated conjugation is generally less pronounced than on CYP-mediated oxidation. However, if deuteration slows the rate of CYP2C9-mediated hydroxylation, it could potentially lead to a greater proportion of the drug being cleared via glucuronidation.

Absorption, Distribution, and Excretion (ADME) Mechanisms in Animal Models (e.g., rats, mice)

ADME studies in animal models are essential for understanding the in vivo behavior of a drug candidate. Non-deuterated dexketoprofen is rapidly absorbed, widely distributed, and primarily excreted in the urine as its glucuronide conjugate.

To date, no specific ADME studies for Dexketoprofen-d3 in animal models have been published. Such studies would be necessary to determine if deuteration affects its absorption rate, volume of distribution, or excretion pathways. Any significant alteration in metabolism would likely be reflected in the excretion profile, potentially with a different ratio of parent drug to metabolites in the urine.

Influence of Deuteration on Drug-Metabolizing Enzyme Kinetics (e.g., CYP450, UGTs)

The kinetic isotope effect is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In the context of drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of metabolic oxidation can lead to a slower rate of reaction. This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, requiring more energy to break.

For Dexketoprofen-d3, if the deuterium atoms are placed at a position susceptible to hydroxylation by CYP2C9, a decrease in the rate of formation of the hydroxylated metabolite would be expected. This could lead to a lower Michaelis-Menten constant (Km) and a lower maximum reaction velocity (Vmax) for the deuterated compound with the CYP2C9 enzyme. The effect on UGT kinetics is expected to be less significant.

Isotope Effects on Pharmacokinetic Parameters in Preclinical Research

The ultimate goal of deuteration in drug design is often to favorably alter the pharmacokinetic profile. A significant kinetic isotope effect on metabolism can translate to observable changes in key pharmacokinetic parameters.

Specifically, if deuteration slows the metabolic clearance of dexketoprofen, one would expect to see an increase in the elimination half-life (t½), a higher area under the plasma concentration-time curve (AUC), and potentially a lower clearance (CL) in preclinical animal studies. The maximum plasma concentration (Cmax) might also be affected, depending on the interplay between absorption, distribution, and metabolism.

Table 2: Hypothetical Comparative Pharmacokinetic Parameters in Rats

| Parameter | Dexketoprofen | Dexketoprofen-d3 |

|---|---|---|

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| AUC (ng·h/mL) | Data not available | Data not available |

| t½ (h) | Data not available | Data not available |

This table is for illustrative purposes only, as specific experimental data for Dexketoprofen-d3 is not currently available in published literature.

Mechanistic Pharmacodynamic Research of Dexketoprofen D3 Trometamol

Elucidation of Biochemical Interactions with Target Enzymes (e.g., Cyclooxygenases COX-1/COX-2)

Dexketoprofen (B22426) is the S-(+)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614). Its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), key mediators of pain and inflammation. nih.govsaperessere.com The inhibitory activity is almost exclusively attributed to the S-(+)-enantiomer (dexketoprofen), while the R-(-)-enantiomer is largely inactive in this regard. nih.gov

Dexketoprofen acts as a non-selective inhibitor of both major COX isoforms, COX-1 and COX-2. researchgate.net COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as gastric cytoprotection and platelet aggregation. COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation. By inhibiting both enzymes, dexketoprofen effectively reduces the synthesis of prostaglandins, leading to its analgesic and anti-inflammatory effects. Research in rat models has demonstrated its inhibitory behavior, with some studies suggesting a preferential, though not highly selective, inhibition of COX-1. nih.gov In insect immune models, dexketoprofen trometamol has also been shown to be a selective COX-1 inhibitor, preventing prostaglandin (B15479496) biosynthesis and modulating cellular immune reactions. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Research Context |

| Dexketoprofen | COX-1 / COX-2 | Non-selective inhibition | General mechanism for NSAIDs researchgate.net |

| Dexketoprofen | COX-1 | Preferential Inhibition | Study in rat models nih.gov |

| S-(+)-Ketoprofen | COX enzymes | Primary active enantiomer | Stereoselectivity studies nih.gov |

| R-(-)-Ketoprofen | COX enzymes | Devoid of significant activity | Stereoselectivity studies nih.gov |

Assessment of Deuterium (B1214612) Isotope Effects on Enzyme-Ligand Binding and Catalytic Activity

The substitution of hydrogen (protium) with its heavier isotope, deuterium, at specific metabolic sites in a drug molecule is a strategy known to influence its pharmacokinetic profile. This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Cleavage of this stronger C-D bond requires more energy and thus can proceed at a slower rate if it is a rate-determining step in a reaction, such as enzymatic metabolism.

Catalytic Activity/Inhibition: The rate at which a drug inhibits an enzyme or is metabolized can be subject to the KIE. If the deuterated position is involved in a metabolic pathway, for instance, hydroxylation by cytochrome P450 enzymes (CYP2C8 and CYP2C9 are involved in dexketoprofen metabolism), the rate of metabolism could be reduced. saperessere.com This would lead to a longer half-life and increased drug exposure. However, there is no published evidence to suggest that the methyl group deuteration in Dexketoprofen-d3 directly impacts the kinetics of COX enzyme inhibition itself.

General Research Context: Studies on other compounds, such as combining COX inhibitors with deuterium-enriched water (DEW), have shown modulation of cellular pathways and synergistic cytotoxic effects in cancer cell lines, indicating that deuterium can influence biological systems in complex ways. kmu.ac.ir However, direct studies quantifying the KIE of Dexketoprofen-d3 on COX catalytic activity are lacking.

Investigation of Molecular Pathways and Cellular Responses in Preclinical Models

Preclinical research, primarily using the non-deuterated dexketoprofen in animal models, has elucidated the downstream molecular and cellular consequences of its COX inhibition. As Dexketoprofen-d3 is expected to engage the same primary targets, it would trigger identical pathways.

Inhibition of Prostaglandin Synthesis: The foundational effect is the reduced production of prostaglandins (e.g., PGE2) at the site of inflammation. This leads to decreased sensitization of nociceptive nerve endings, contributing to analgesia.

Modulation of Inflammatory Cell Response: In rat models, administration of dexketoprofen has been shown to decrease leukocyte infiltration at sites of injury. nih.gov This is a direct consequence of reduced prostaglandin-mediated vasodilation and vascular permeability.

Immune System Modulation: In a preclinical model using the insect Pimpla turionellae, dexketoprofen trometamol was shown to modulate the immune response to viral infection by inhibiting prostaglandin biosynthesis. This resulted in a significant decrease in nodulation (a cellular immune reaction) and an increase in phenoloxidase (PO) activity, which is part of the humoral immune response. nih.gov This highlights the role of COX-derived mediators in regulating complex immune pathways beyond simple inflammation.

| Preclinical Model | Compound Used | Cellular/Molecular Response | Finding |

| Rat | Dexketoprofen | Leukocyte Infiltration | Decreased infiltration at site of inflammation nih.gov |

| Rat | Dexketoprofen | Gastrointestinal Mucosa | Showed preferential COX-1 inhibition behavior nih.gov |

| Insect (P. turionellae) | Dexketoprofen Trometamol | Nodulation Response (Cellular Immunity) | Significantly decreased in response to viral infection nih.gov |

| Insect (P. turionellae) | Dexketoprofen Trometamol | Phenoloxidase (PO) Activity | Significantly increased in response to viral infection nih.gov |

Comparative Receptor Binding Studies with Non-deuterated Analogues

Direct comparative binding studies between Dexketoprofen-d3 and non-deuterated Dexketoprofen are not available in the literature. However, extensive research has compared dexketoprofen to its parent racemate, ketoprofen, demonstrating the importance of stereochemistry in receptor interaction.

Theoretically, the isotopic substitution in Dexketoprofen-d3 should not fundamentally alter its stereochemical configuration or the primary functional groups responsible for binding to the COX active site. Therefore, its binding affinity is expected to be virtually identical to that of non-deuterated dexketoprofen.

| Compound Comparison | Efficacy Finding | Implication |

| Dexketoprofen (25 mg) vs. Ketoprofen (50 mg) | At least as effective | The S-(+)-enantiomer is the active component; R-(-)-enantiomer is inactive nih.govnih.gov |

| Dexketoprofen vs. Paracetamol | More potent pain reliever | Confirmed in multiple reviews of acute pain models nih.govdirectivepublications.org |

| Dexketoprofen vs. Fentanyl / Paracetamol | More effective at 30 minutes post-administration | Demonstrates rapid onset of action directivepublications.org |

| Dexketoprofen Trometamol vs. Ketoprofen | Faster onset of analgesia | Improved absorption due to trometamol salt formulation nih.gov |

Computational and Theoretical Studies of Dexketoprofen D3 Trometamol

Molecular Modeling and Simulation of Deuterated Dexketoprofen-Trometamol Interactions

While specific molecular modeling and simulation studies on dexketoprofen-d3 (trometamol) are not extensively available in publicly accessible literature, the principles of these computational techniques can be applied to understand the theoretical interactions of this deuterated compound. Such studies would typically investigate the influence of deuterium (B1214612) substitution on the conformational dynamics, intermolecular interactions, and solvation properties of dexketoprofen (B22426) in the presence of its trometamol salt counterion and in biological environments.

Molecular dynamics (MD) simulations are a powerful tool to explore the behavior of drug molecules in various environments. For dexketoprofen-d3 (trometamol), MD simulations could be employed to model its interaction with lipid bilayers, which is a critical step for its absorption and distribution. nih.govtandfonline.com Studies on other non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen, relafen, and ibuprofen (B1674241) have utilized MD simulations to investigate their effects on lipid membranes. nih.govresearchgate.netnih.gov These simulations can provide insights into how the deuteration of the methyl group might subtly alter the drug's partitioning into the membrane and its diffusion across it.

The trometamol salt form of dexketoprofen is known to enhance its solubility and dissolution rate. saperessere.com Molecular modeling could be used to explore the hydration shell around the deuterated dexketoprofen and the trometamol ion. Deuteration can have minor effects on the hydrophobicity of a molecule, which in turn could influence its aggregation behavior and interaction with water molecules.

Table 1: Potential Applications of Molecular Modeling and Simulation for Dexketoprofen-d3 (Trometamol)

| Computational Technique | Application for Dexketoprofen-d3 (Trometamol) | Potential Insights |

| Molecular Dynamics (MD) Simulations | Modeling the interaction with lipid bilayers. | Understanding the influence of deuteration on membrane permeability and partitioning. |

| Steered Molecular Dynamics (SMD) | Simulating the binding/unbinding process from target enzymes (e.g., COX-1/COX-2). | Investigating the effect of deuterium on the kinetics of receptor-ligand interactions. |

| Free Energy Perturbation (FEP) | Calculating the relative solvation free energies of dexketoprofen and dexketoprofen-d3. | Quantifying the subtle changes in hydrophilicity/lipophilicity due to deuteration. |

Quantum Chemical Calculations for Isotope Effects on Molecular Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction upon isotopic substitution. nih.govnih.gov For dexketoprofen-d3, the replacement of three hydrogen atoms with deuterium on the methyl group can influence its metabolic fate. The C-D bond is stronger than the C-H bond, leading to a higher energy requirement for bond cleavage. This is the basis of the deuterium kinetic isotope effect. nih.gov

The primary metabolic pathway for dexketoprofen is glucuronidation, with a minor contribution from hydroxylation mediated by CYP2C8 and CYP2C9 enzymes. saperessere.comdrugbank.comnih.govresearchgate.net While glucuronidation does not involve the cleavage of a C-H bond on the methyl group, hydroxylation at or near this position would be subject to a significant KIE. Quantum chemical calculations can be used to model the transition states of these metabolic reactions and predict the magnitude of the KIE. rsc.org

Table 2: Theoretical Quantum Chemical Calculations for Dexketoprofen-d3

| Calculation Type | Property Investigated | Relevance to Dexketoprofen-d3 |

| Density Functional Theory (DFT) | Electronic structure, vibrational frequencies, and bond dissociation energies. | To quantify the difference in zero-point energy between C-H and C-D bonds, which is a primary contributor to the KIE. |

| Transition State Theory (TST) | Calculation of reaction rates and kinetic isotope effects. | To predict the extent to which deuteration would slow down potential oxidative metabolism of the methyl group. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density and bonding characteristics. | To understand subtle changes in intramolecular interactions upon deuteration. |

Studies on other NSAIDs have employed quantum chemical calculations to understand their molecular structure and properties, which is a prerequisite for more advanced computational studies. scispace.comresearchgate.net

Docking Studies and Ligand-Target Interactions (Mechanistic focus, not efficacy)

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For dexketoprofen, docking studies are typically performed to understand its interaction with cyclooxygenase (COX) enzymes, its primary pharmacological targets.

Docking studies on the non-deuterated dexketoprofen have provided insights into its binding mechanism. These studies can be extrapolated to dexketoprofen-d3, with the understanding that the primary interactions will be conserved. The key interactions would involve the carboxylate group of dexketoprofen forming hydrogen bonds with residues in the active site of the COX enzymes.

Table 3: Predicted Interactions of Dexketoprofen-d3 with COX Enzymes based on Docking Studies of Dexketoprofen

| Interacting Residue Type | Type of Interaction | Role in Binding |

| Arginine | Ionic Interaction / Hydrogen Bond | Anchoring the carboxylate group of dexketoprofen. |

| Tyrosine | Hydrogen Bond | Interaction with the carboxylate group. |

| Serine | Hydrogen Bond | Stabilization of the ligand in the active site. |

| Hydrophobic residues (e.g., Leucine, Valine) | Van der Waals Interactions | Interaction with the phenyl rings of dexketoprofen. |

In Silico Prediction of Metabolic Soft Spots and Deuterium Stabilization

In silico tools for predicting drug metabolism are valuable in identifying "metabolic soft spots," which are the sites on a molecule most susceptible to metabolism. nih.govsrce.hrresearchgate.net For dexketoprofen, the main metabolic pathway is glucuronidation of the carboxylic acid group. nih.govnih.gov Hydroxylation of the aromatic rings and the aliphatic chain are minor pathways. saperessere.com

The deuteration in dexketoprofen-d3 is at the methyl group. If this methyl group or the adjacent chiral carbon were a significant site of oxidative metabolism, the C-D bonds would be expected to stabilize this position against metabolic attack due to the kinetic isotope effect. nih.gov This can lead to a redirection of metabolism towards other sites, a phenomenon known as metabolic switching.

Table 4: Predicted Impact of Deuteration on Dexketoprofen Metabolism

| Metabolic Pathway | Predicted Effect of Deuteration at the Methyl Group | Rationale |

| Glucuronidation (Major) | No significant effect. | This pathway occurs at the carboxylic acid group, distant from the site of deuteration. |

| Aromatic Hydroxylation (Minor) | No significant effect. | The site of metabolism is on the phenyl rings, not the deuterated methyl group. |

| Methyl Group Oxidation (Minor/Hypothetical) | Significant reduction. | The stronger C-D bond would slow down the rate of oxidation at this position due to the kinetic isotope effect. |

The use of machine learning and other computational models to predict the formulation and release of dexketoprofen has also been explored, indicating a growing interest in applying in silico methods to this drug. scielo.bre-hir.orgnih.govmdpi.com

Applications of Dexketoprofen D3 Trometamol in Preclinical Research and Drug Discovery

Utilization as a Research Tool for Quantitative Preclinical Pharmacokinetics

One of the most critical applications of Dexketoprofen-d3 (trometamol) in preclinical research is its role as an internal standard in bioanalytical methods for quantitative pharmacokinetic studies. The accurate determination of drug concentrations in biological matrices such as plasma, blood, and tissue is fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalysis, an internal standard is crucial for correcting for variability in sample preparation and instrument response. An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the mass spectrometer. Dexketoprofen-d3, being chemically identical to dexketoprofen (B22426) except for the presence of three deuterium (B1214612) atoms, co-elutes with the parent drug during chromatography and exhibits similar ionization efficiency. However, its slightly higher mass allows for its distinct detection by the mass spectrometer.

A bioequivalence study comparing two oral formulations of dexketoprofen-trometamol utilized Dexketoprofen-d3 as an internal standard for the quantification of dexketoprofen in plasma samples. scienceopen.comnih.gov The use of a stable isotope-labeled internal standard like Dexketoprofen-d3 is the preferred method as it minimizes analytical variability and enhances the accuracy and precision of the pharmacokinetic data obtained.

Table 1: Bioanalytical Method Parameters for Dexketoprofen Quantification using Dexketoprofen-d3

| Parameter | Details |

| Analytical Technique | Liquid Chromatography with Ultraviolet Detection |

| Internal Standard | Dexketoprofen-d3 |

| Biological Matrix | Plasma |

| Extraction Method | Protein Precipitation |

| Chromatographic Separation | Reverse-phase column |

This application of Dexketoprofen-d3 is instrumental in generating reliable pharmacokinetic profiles of dexketoprofen in various preclinical models, which is essential for predicting its behavior in humans.

Role in Understanding Drug Metabolism and Disposition Mechanisms

Isotopically labeled compounds are powerful tools for elucidating the metabolic pathways of a drug. The substitution of hydrogen with deuterium can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. scirp.org While specific studies detailing the use of Dexketoprofen-d3 to probe the metabolism of dexketoprofen are not extensively published, the principles of its application can be inferred from general practices in drug metabolism research.

Dexketoprofen is known to be metabolized in the liver. researchgate.net By strategically placing deuterium atoms at potential sites of metabolism, researchers can investigate the primary routes of metabolic clearance. If a particular metabolic pathway involves the cleavage of a carbon-hydrogen bond at a deuterated position, the reaction rate will be slower compared to the non-deuterated compound. This can lead to a shift in the metabolic profile, with a decrease in the formation of the corresponding metabolite and potentially an increase in metabolites formed through alternative pathways.

By comparing the metabolite profiles of dexketoprofen and Dexketoprofen-d3 in preclinical models (e.g., in vitro liver microsome assays or in vivo studies with laboratory animals), researchers can:

Identify the primary sites of enzymatic attack on the dexketoprofen molecule.

Investigate the potential for the formation of reactive or toxic metabolites.

This information is invaluable for understanding the drug's disposition and for predicting potential drug-drug interactions.

Contribution to Preclinical Pharmacological Characterization

The altered pharmacokinetic profile that can result from deuteration can also be leveraged to gain deeper insights into the pharmacological properties of a drug. While deuteration is not expected to change the intrinsic pharmacological activity of a molecule at its target receptor, it can modify the exposure of the target tissue to the drug. researchgate.net

In the case of Dexketoprofen-d3, a potential reduction in its rate of metabolism could lead to a longer half-life and increased systemic exposure compared to the non-deuterated form. This altered pharmacokinetic profile can be used in preclinical pharmacology studies to:

Investigate the relationship between drug exposure and pharmacological effect: By comparing the dose-response relationships of dexketoprofen and Dexketoprofen-d3, researchers can better understand how the duration and magnitude of drug exposure influence the therapeutic effect.

Explore the potential for improved therapeutic profiles: A longer half-life might allow for less frequent dosing, which could be a significant therapeutic advantage. Preclinical studies with Dexketoprofen-d3 could provide initial proof-of-concept for the development of a deuterated version of dexketoprofen with an improved pharmacokinetic profile.

Advancements in Deuterated Drug Research and Development Methodologies

The use of deuterated compounds like Dexketoprofen-d3 is part of a broader trend in drug discovery and development known as the "deuterium switch." uniupo.it This strategy involves developing deuterated versions of existing drugs to improve their pharmacokinetic or toxicological properties. nih.gov The successful development and approval of deuterated drugs have validated this approach and spurred further research into the applications of isotopic labeling.

The synthesis and use of compounds like Dexketoprofen-d3 contribute to the advancement of deuterated drug research in several ways:

Refinement of synthetic methodologies: The development of efficient and cost-effective methods for the selective incorporation of deuterium into complex molecules is a key area of research.

Improved understanding of the kinetic isotope effect: Each new deuterated compound provides more data on how deuteration affects drug metabolism, helping to build predictive models.

Expansion of the analytical toolkit: The use of deuterated compounds as internal standards has driven the development of more sensitive and robust bioanalytical methods.

The knowledge gained from the use of research tools like Dexketoprofen-d3 contributes to the growing body of evidence supporting the potential of deuteration to create safer and more effective medicines.

Future Directions in Isotopic Labeling for Pharmacological Investigations

The field of isotopic labeling in pharmacology is continually advancing, with new techniques and applications emerging. For compounds like Dexketoprofen-d3, future directions in preclinical research could include:

Quantitative Metabolite Profiling: Utilizing Dexketoprofen-d3 in combination with high-resolution mass spectrometry to accurately quantify the formation of various metabolites and create a detailed metabolic map of dexketoprofen.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating the pharmacokinetic data obtained using Dexketoprofen-d3 as an internal standard into sophisticated PK/PD models to better predict the therapeutic window and optimal dosing regimens for dexketoprofen.

Microdosing Studies: Employing radiolabeled versions of dexketoprofen in conjunction with accelerator mass spectrometry for early-phase human studies to determine the pharmacokinetic profile with very low, non-pharmacologically active doses.

Development of Deuterated Drugs with Enhanced Properties: Investigating whether a deuterated version of dexketoprofen could offer a clinically meaningful improvement in its pharmacokinetic profile, potentially leading to a new therapeutic agent with an improved dosing schedule or reduced inter-individual variability.

Q & A

Q. How are ethical and regulatory standards applied in preclinical-to-clinical translation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.